molecular formula C7H9N3O B8591959 6-(Allyloxy)-2-pyrazinamine

6-(Allyloxy)-2-pyrazinamine

Cat. No. B8591959
M. Wt: 151.17 g/mol
InChI Key: OWCPXBYAHXNNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Allyloxy)-2-pyrazinamine is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Allyloxy)-2-pyrazinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Allyloxy)-2-pyrazinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6-prop-2-enoxypyrazin-2-amine

InChI

InChI=1S/C7H9N3O/c1-2-3-11-7-5-9-4-6(8)10-7/h2,4-5H,1,3H2,(H2,8,10)

InChI Key

OWCPXBYAHXNNHZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=CN=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of allyl alcohol (0.21 mL, 3.08 mmol) in dioxane (4 mL) was treated with NaH (60%, 3.08 mmol), stirred for 30 minutes, treated with 2-amino-6-chloropyrazine (200 mg, 1.54 mmol), heated to 140° C. in a Smith Synthesizer for 2200 seconds, and filtered. The filtrate was concentrated and purified by flash column chromatography eluting with hexanes/ethyl acetate (2:1) to provide the desired product (133 mg, 57%). MS (DCI/NH3) m/z 152.0 (M+H)+; 1H NMR (500 MHz, CD2Cl2) δ 4.75 (m, 2H), 5.24 (m, 1H), 5.37 (m, 1H), 6.05 (m, 1H), 7.50 (s, 1H), 7.53 (s, 1H).
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 mmol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Yield
57%

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